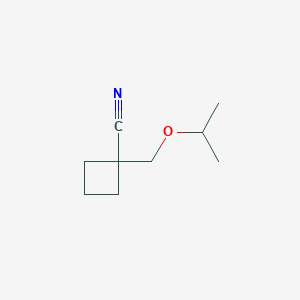
1-(Isopropoxymethyl)cyclobutane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Isopropoxymethyl)cyclobutane-1-carbonitrile is a chemical compound with the molecular formula C9H15NO and a molecular weight of 153.22 g/mol This compound is a derivative of cyclobutane, featuring an isopropoxymethyl group and a carbonitrile group attached to the cyclobutane ring
Preparation Methods
The synthesis of 1-(Isopropoxymethyl)cyclobutane-1-carbonitrile typically involves the reaction of cyclobutanecarbonitrile with isopropyl alcohol under specific conditions. The reaction is catalyzed by an acid or base to facilitate the formation of the isopropoxymethyl group. Industrial production methods may involve bulk manufacturing processes, ensuring high purity and yield of the compound .
Chemical Reactions Analysis
1-(Isopropoxymethyl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: The isopropoxymethyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Scientific Research Applications
1-(Isopropoxymethyl)cyclobutane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Isopropoxymethyl)cyclobutane-1-carbonitrile involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions and interactions. The isopropoxymethyl group and the carbonitrile group play crucial roles in its reactivity and biological activity .
Comparison with Similar Compounds
1-(Isopropoxymethyl)cyclobutane-1-carbonitrile can be compared with other cyclobutane derivatives, such as:
Cyclobutanecarbonitrile: Lacks the isopropoxymethyl group, making it less versatile in certain applications.
1-(Methoxymethyl)cyclobutane-1-carbonitrile: Similar structure but with a methoxymethyl group instead of an isopropoxymethyl group, leading to different reactivity and applications.
1-(Ethoxymethyl)cyclobutane-1-carbonitrile:
Properties
Molecular Formula |
C9H15NO |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
1-(propan-2-yloxymethyl)cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C9H15NO/c1-8(2)11-7-9(6-10)4-3-5-9/h8H,3-5,7H2,1-2H3 |
InChI Key |
NXZQRVBTNCLNOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCC1(CCC1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(Bromomethyl)-6-chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepine](/img/structure/B13601366.png)
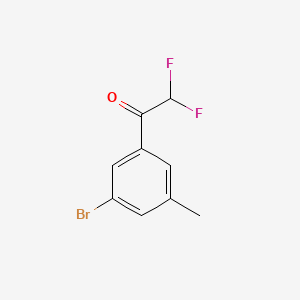
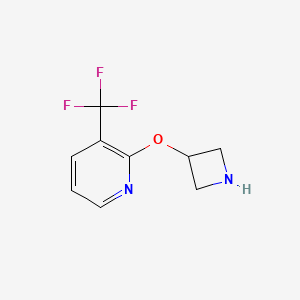
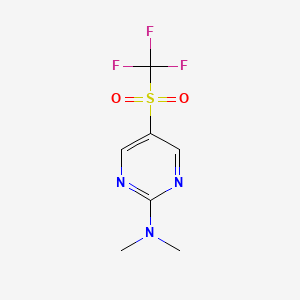
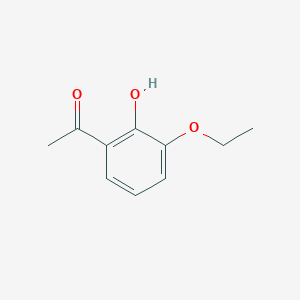
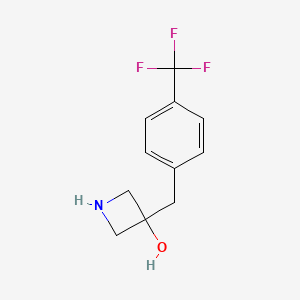
![[3-Methoxy-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B13601395.png)
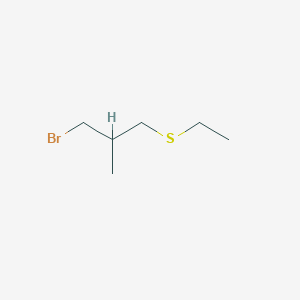
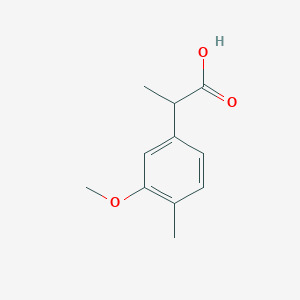
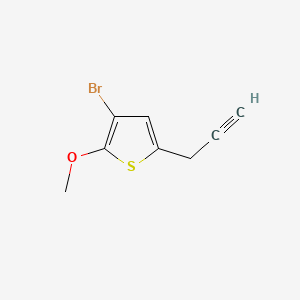
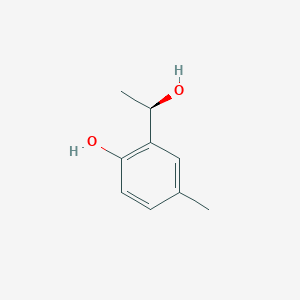
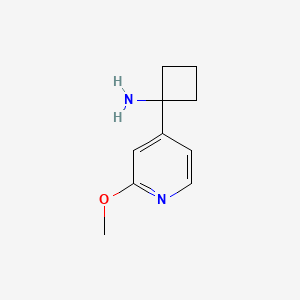
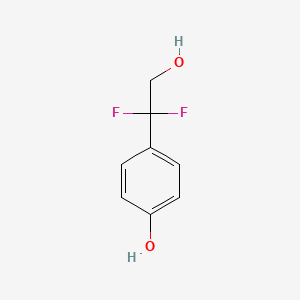
![2-[3-Fluoro-4-(trifluoromethyl)phenyl]acetaldehyde](/img/structure/B13601436.png)
